molecular formula C21H21N3O B2564605 4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde CAS No. 77530-26-8

4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde

Cat. No. B2564605
CAS RN: 77530-26-8
M. Wt: 331.419
InChI Key: ZEUBVMQATGCHLE-UHFFFAOYSA-N
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Description

4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde, also known as TTA-A2, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TTA-A2 is a synthetic ligand that binds to the nuclear receptor PPARδ, which is involved in regulating lipid metabolism and inflammation. In

Mechanism of Action

4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde binds to the ligand-binding domain of PPARδ, inducing a conformational change that allows the receptor to form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as PPAR response elements (PPREs), leading to the transcription of target genes involved in lipid metabolism and inflammation.
Biochemical and physiological effects:
Studies have shown that this compound can increase fatty acid oxidation and decrease inflammation in various tissues. In the liver, this compound has been shown to reduce hepatic steatosis and improve glucose homeostasis. In adipose tissue, this compound has been shown to increase insulin sensitivity and reduce adipocyte hypertrophy. In skeletal muscle, this compound has been shown to improve mitochondrial function and increase endurance capacity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde in lab experiments is its specificity for PPARδ, which allows for more targeted studies of its effects on lipid metabolism and inflammation. However, one limitation is that this compound may not be suitable for in vivo studies due to its low bioavailability and potential toxicity.

Future Directions

There are several future directions for research on 4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde. One area of interest is its potential role in treating metabolic disorders such as obesity and type 2 diabetes. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Another area of interest is its potential use as a tool for studying PPARδ signaling pathways and identifying novel therapeutic targets. Additionally, research on this compound analogs may lead to the development of more potent and selective PPARδ agonists.

Synthesis Methods

The synthesis of 4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde involves several steps, starting with the reaction of 4-bromobenzaldehyde with 4-(5-tert-butyl-1,2,4-triazol-1-yl)benzyl bromide in the presence of a palladium catalyst to form 4-(5-tert-butyl-1,2,4-triazol-1-yl)benzaldehyde. This intermediate is then reacted with (E)-2-bromo-4'-methoxystyrene in the presence of a base to yield this compound. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its role in regulating lipid metabolism and inflammation. Studies have shown that this compound can activate PPARδ, leading to increased fatty acid oxidation and decreased inflammation in various tissues such as the liver, adipose tissue, and skeletal muscle. This compound has also been investigated for its potential role in treating metabolic disorders such as obesity and type 2 diabetes.

properties

IUPAC Name

4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-21(2,3)20-14-22-23-24(20)19-12-10-17(11-13-19)5-4-16-6-8-18(15-25)9-7-16/h4-15H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUBVMQATGCHLE-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=NN1C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CN=NN1C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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